Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride

Description

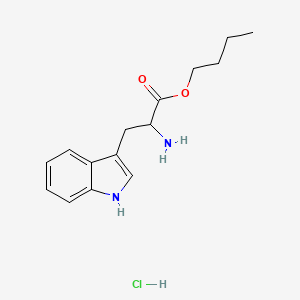

Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride, specifically the tert-butyl ester variant (CAS 115692-31-4), is a protected derivative of L-tryptophan. Its structure comprises a tert-butyl ester group attached to the carboxylate moiety of tryptophan, with the amino group protonated as a hydrochloride salt . This compound is widely used in peptide synthesis and pharmaceutical intermediates due to the tert-butyl group’s stability under basic conditions and its ease of removal under acidic conditions . Synonyms include H-Trp-OtBu · HCl and L-Tryptophan tert-butyl ester hydrochloride.

Structure

3D Structure of Parent

Properties

CAS No. |

6330-20-7 |

|---|---|

Molecular Formula |

C15H21ClN2O2 |

Molecular Weight |

296.79 g/mol |

IUPAC Name |

butyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride |

InChI |

InChI=1S/C15H20N2O2.ClH/c1-2-3-8-19-15(18)13(16)9-11-10-17-14-7-5-4-6-12(11)14;/h4-7,10,13,17H,2-3,8-9,16H2,1H3;1H |

InChI Key |

YDHXUVJUWWNWTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride typically involves the Fischer indole synthesis. This method involves the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol. The reaction yields the tricyclic indole compound, which can then be further processed to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride serves as a crucial building block in the synthesis of more complex indole derivatives and other heterocyclic compounds. The indole structure allows for various chemical modifications, enabling researchers to explore new synthetic pathways and develop novel materials.

Biology

Research has indicated potential biological activities of this compound, including:

- Antimicrobial Properties: Studies suggest that indole derivatives can exhibit effectiveness against various bacteria and fungi.

- Anticancer Activities: The compound may induce apoptosis in cancer cells, inhibiting tumor growth through mechanisms involving cell cycle regulation and apoptosis pathways.

- Neuroprotective Effects: Emerging evidence points to its ability to protect neuronal cells from oxidative stress and neurodegeneration.

Medicine

The compound is being investigated for its therapeutic potential in treating various diseases:

- Cancer Treatment: Ongoing studies are examining its efficacy as an anticancer agent, focusing on its action against specific cancer types.

- Infectious Diseases: Its antimicrobial properties suggest potential applications in developing treatments for infections resistant to conventional antibiotics.

Data Table: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemistry | Building block for indole derivatives | Enables synthesis of complex compounds |

| Biology | Antimicrobial, anticancer, neuroprotective | Addresses microbial resistance, cancer therapy |

| Medicine | Therapeutic agent for cancer and infections | Potential treatment options for resistant strains |

Case Studies

-

Anticancer Research:

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of indole derivatives similar to this compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting a promising pathway for drug development targeting specific cancer types . -

Neuroprotective Studies:

Research highlighted the neuroprotective effects of indole derivatives against oxidative stress-induced neuronal damage. The findings suggest that compounds like this compound could be developed into therapies for neurodegenerative diseases . -

Antimicrobial Efficacy:

A comprehensive evaluation demonstrated that several indole-based compounds exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This positions this compound as a candidate for further exploration in antibiotic development .

Mechanism of Action

The mechanism of action of Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cell signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other tryptophan esters, differing in alkyl chain length, stereochemistry, and protective groups. Key comparisons include:

Structural and Physicochemical Properties

Key Observations:

- Melting Points : Ethyl and methyl esters exhibit higher melting points (~220°C and ~215°C, respectively), likely due to stronger crystal packing forces in smaller esters .

- Solubility: Ethyl and methyl esters show better solubility in methanol and DMSO, whereas the tert-butyl variant may require less polar solvents .

Stereochemical Variants

- D vs. L Forms : Methyl and ethyl esters are available in both enantiomeric forms (e.g., CAS 14907-27-8 for D-methyl ester; 2899-28-7 for L-ethyl ester). The tert-butyl compound is exclusively reported as the L-form .

Research Findings and Industrial Relevance

- Pd-Catalyzed Modifications : Methyl esters are reactive substrates for regioselective C2-arylation of indole rings, enabling access to complex tryptophan derivatives for drug discovery .

- Commercial Availability : Ethyl and methyl esters are widely supplied (e.g., Otto Chemie, ECHEMI) at >97% purity, while tert-butyl esters are niche products with fewer suppliers .

Biological Activity

Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride, also known as (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and neuroprotective properties, as well as its mechanisms of action.

Structural Characteristics

The compound features:

- Indole Moiety : Known for diverse pharmacological properties.

- Amino Group : Implicated in various biological interactions.

- Tert-butyl Group : Enhances stability and solubility.

Anticancer Properties

Indole derivatives have been associated with apoptosis induction in cancer cells and inhibition of tumor growth. Studies suggest that this compound may exhibit similar properties due to its structural composition. The indole ring's ability to interact with multiple receptors may contribute to its anticancer activity.

| Study | Findings |

|---|---|

| Indole derivatives linked to apoptosis in cancer cells. | |

| Potential cytotoxicity against various cancer cell lines. |

Antimicrobial Effects

Research indicates that compounds containing indole structures can demonstrate effectiveness against bacterial and fungal strains. This compound may possess antimicrobial properties that warrant further investigation.

| Microorganism | Activity |

|---|---|

| E. coli | Effective against certain strains. |

| C. albicans | Potential antifungal activity observed. |

Neuroprotective Activities

Emerging evidence points to the neuroprotective effects of indole derivatives, suggesting they can protect neuronal cells from oxidative stress and neurodegeneration. The interaction of the indole group with serotonin receptors may play a role in modulating neuroprotective pathways.

| Mechanism | Effect |

|---|---|

| Oxidative Stress Reduction | Protects neuronal integrity. |

| Serotonin Receptor Modulation | Influences neuroprotection pathways. |

The mechanism of action of this compound involves interaction with specific molecular targets, including receptors and enzymes involved in cellular signaling pathways:

- Receptor Binding : The indole ring binds to various receptors, influencing signal transduction.

- Enzyme Interaction : Modulates enzyme activity, impacting metabolic pathways.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that indole derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, showing better cytotoxicity compared to standard treatments like bleomycin .

- Antimicrobial Testing : A series of tests on synthesized compounds indicated that those with indole structures exhibited zones of inhibition against bacterial strains ranging from 9 to 20 mm .

- Neuroprotection : Investigations into the neuroprotective effects revealed that certain derivatives could mitigate neuronal damage in models of oxidative stress .

Q & A

Basic: What are the standard synthetic routes for preparing Butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride, and what purity assessment methods are recommended?

Methodological Answer:

The synthesis typically involves esterification of the parent amino acid (e.g., tryptophan) using butanol and a chlorinating agent like thionyl chloride (SOCl₂). A general protocol includes:

Dissolve the amino acid in dry butanol at 0°C.

Add SOCl₂ dropwise under reflux (1–2 hours).

Concentrate the mixture under vacuum and recrystallize from a solvent like methanol or ethanol to obtain the hydrochloride salt .

Purity assessment should combine HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) and melting point analysis. Chiral purity can be verified via polarimetry or chiral HPLC (e.g., Chiralpak® columns) .

Basic: How is the compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (MS): ESI-MS in positive mode to detect [M+H]⁺ (expected m/z ~295 for free base) and isotopic chlorine patterns .

- Elemental Analysis: Verify %C, %H, %N within ±0.4% of theoretical values .

Advanced: How can enantiomeric purity be optimized during synthesis, and what chiral resolution methods are effective?

Methodological Answer:

Enantiomeric purity is critical for pharmacological activity. Strategies include:

- Chiral Catalysts : Use (R)- or (S)-BINOL derivatives during esterification to bias stereochemistry .

- Resolution via Diastereomeric Salts : React racemic mixture with chiral acids (e.g., L-tartaric acid) and separate by fractional crystallization .

- Chiral HPLC : Use columns like Chiralcel® OD-H with hexane/isopropanol (90:10) to resolve enantiomers. Monitor purity via optical rotation ([α]D) .

Advanced: How does the ester group (butyl vs. methyl/ethyl) influence pharmacological activity and bioavailability?

Methodological Answer:

The ester group modulates lipophilicity, affecting membrane permeability and metabolic stability:

- Lipophilicity : Butyl esters (higher logP) enhance blood-brain barrier penetration compared to methyl analogs .

- Metabolic Stability : Longer alkyl chains (e.g., butyl) resist esterase hydrolysis, prolonging half-life in vitro (see Table 1) .

Table 1: Comparison of Ester Derivatives

| Ester Group | logP (Calc.) | Half-life (Rat Plasma, h) |

|---|---|---|

| Methyl | 1.2 | 0.8 |

| Ethyl | 1.8 | 1.5 |

| Butyl | 3.1 | 3.2 |

Advanced: What in vitro models are suitable for evaluating its biological activity, and how should assays be designed?

Methodological Answer:

- Receptor Binding Assays :

- Use HEK-293 cells transfected with serotonin receptors (5-HT₁A/2A). Measure cAMP levels via ELISA .

- Enzyme Inhibition :

- Test against tryptophan hydroxylase (TPH) using a spectrophotometric assay (λ = 280 nm) .

- Cytotoxicity :

- MTT assay in cancer cell lines (e.g., MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) .

Advanced: How can researchers resolve discrepancies in reported biological activities of structural analogs?

Methodological Answer:

Discrepancies often arise from substitution patterns (e.g., bromine position) or stereochemistry:

- SAR Studies : Systematically compare analogs (e.g., 4-bromo vs. 5-bromo indole derivatives) in standardized assays .

- Crystallography : Resolve 3D structures via X-ray diffraction to confirm binding modes (e.g., indole orientation in receptor pockets) .

- Meta-Analysis : Use databases like PubChem to aggregate bioactivity data and apply QSAR models .

Basic: What are the stability and recommended storage conditions for this compound?

Methodological Answer:

- Stability : Susceptible to hydrolysis in aqueous media (t₁/₂ ~24 h at pH 7.4). Store lyophilized at -20°C under argon .

- Light Sensitivity : Protect from UV exposure (use amber vials) due to indole ring photodegradation .

- Long-Term Storage : Solutions in DMSO (10 mM) remain stable for 6 months at -80°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.